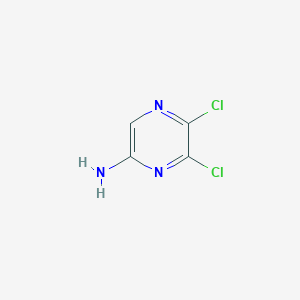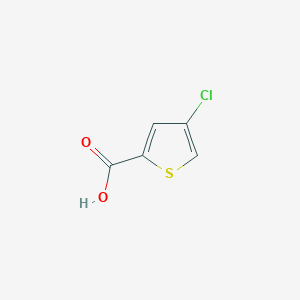![molecular formula C14H14N4O B3037835 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 63537-33-7](/img/structure/B3037835.png)
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Overview
Description
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one, or 3,4-DMPP, is an important synthetic compound that has gained significant attention due to its potential applications in a variety of scientific research areas. This compound is a pyrazolo[3,4-d]pyridazin-7(6H)-one derivative, and has been studied for its potential use in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its unique pyrazolo[3,4-d]pyridazinone structure can be modified to create derivatives with various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Cancer Research
In cancer research, derivatives of this compound have been investigated for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have shown that modifications to the pyrazolo[3,4-d]pyridazinone core can enhance its efficacy against certain cancer cell lines, making it a promising candidate for targeted cancer therapies .
Neuroprotective Agents
Research has indicated that this compound and its derivatives may have neuroprotective effects. By modulating specific neurotransmitter systems or protecting neurons from oxidative stress, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Agents
The compound has also been explored for its antimicrobial properties. Modifications to its structure have led to the development of derivatives that exhibit significant antibacterial and antifungal activities. This makes it a valuable lead compound in the search for new antimicrobial agents to combat resistant strains of bacteria and fungi .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. Its versatile structure can be used to synthesize a variety of other complex molecules, making it a useful tool for chemists developing new synthetic pathways and methodologies.
These diverse applications highlight the versatility and potential of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one in scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Example source for pharmaceutical development. Example source for cancer research. Example source for neuroprotective agents. Example source for antimicrobial agents. : Example source for anti-inflammatory agents. : Example source for enzyme inhibition studies. : Example source for material science. : Example source for chemical synthesis.
properties
IUPAC Name |
3,4-dimethyl-2-(4-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-8-4-6-11(7-5-8)18-10(3)12-9(2)15-16-14(19)13(12)17-18/h4-7H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBFYXYWPZNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NNC(=O)C3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





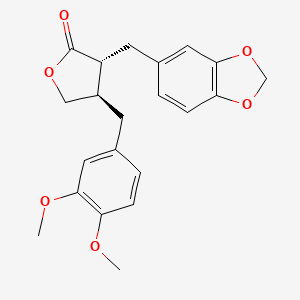
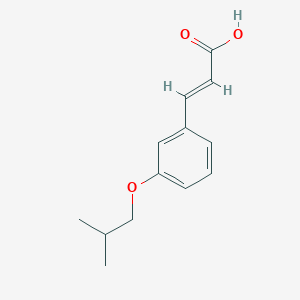

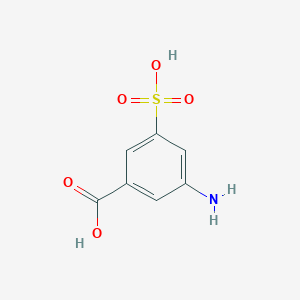
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
